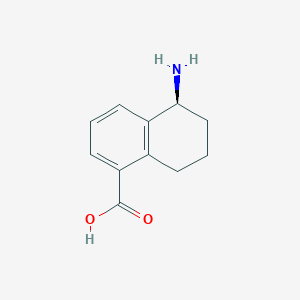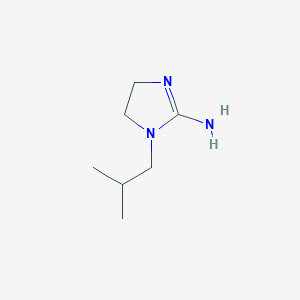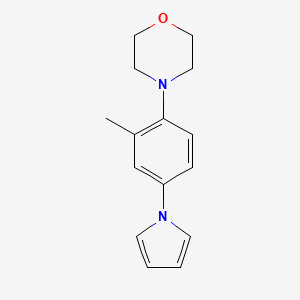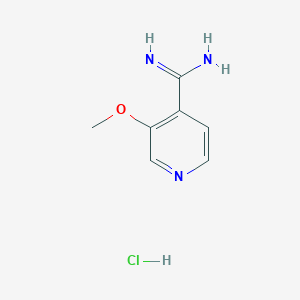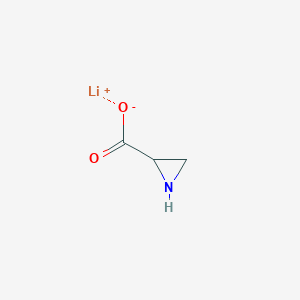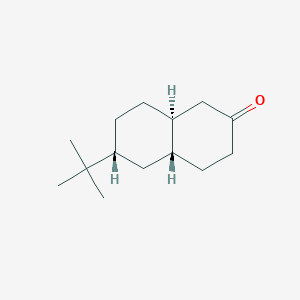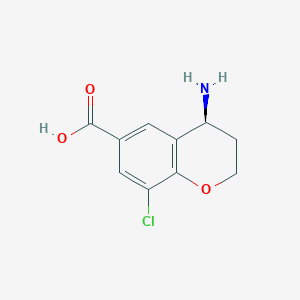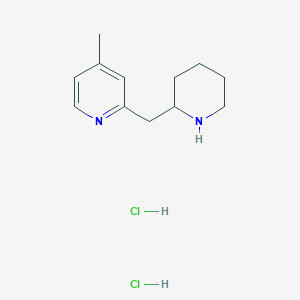
4-Methyl-2-(piperidin-2-ylmethyl)pyridine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(piperidin-2-ylmethyl)pyridine dihydrochloride is a chemical compound with the molecular formula C12H19N2Cl2 It is a derivative of pyridine and piperidine, which are both important structures in organic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(piperidin-2-ylmethyl)pyridine dihydrochloride typically involves the reaction of 4-methylpyridine with piperidine under specific conditions. The process may include steps such as:
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-(piperidin-2-ylmethyl)pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
4-Methyl-2-(piperidin-2-ylmethyl)pyridine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(piperidin-2-ylmethyl)pyridine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Piperidin-2-ylmethyl)pyridine dihydrochloride
- 4-Methyl-2-(1-piperidinyl)pentanoate hydrochloride
- 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride
Uniqueness
4-Methyl-2-(piperidin-2-ylmethyl)pyridine dihydrochloride is unique due to its specific structure, which combines the properties of both pyridine and piperidine
Propriétés
Formule moléculaire |
C12H20Cl2N2 |
|---|---|
Poids moléculaire |
263.20 g/mol |
Nom IUPAC |
4-methyl-2-(piperidin-2-ylmethyl)pyridine;dihydrochloride |
InChI |
InChI=1S/C12H18N2.2ClH/c1-10-5-7-14-12(8-10)9-11-4-2-3-6-13-11;;/h5,7-8,11,13H,2-4,6,9H2,1H3;2*1H |
Clé InChI |
HGHXQIXMJCPHSO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1)CC2CCCCN2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


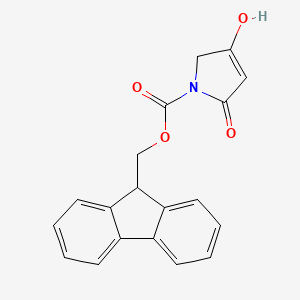
![7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine](/img/structure/B13119808.png)
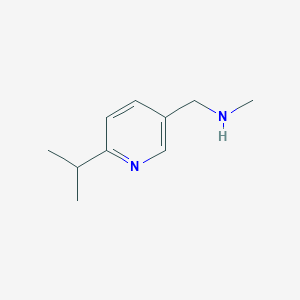
![N-(2-Chloro-1H-benzo[d]imidazol-7-yl)acetamide](/img/structure/B13119815.png)
